(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

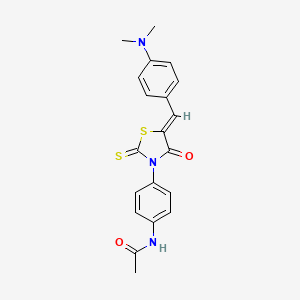

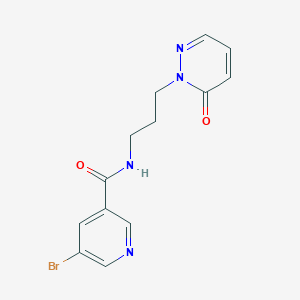

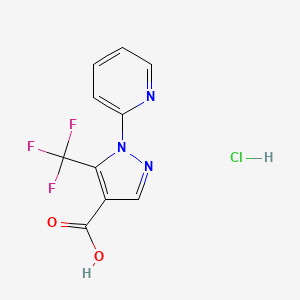

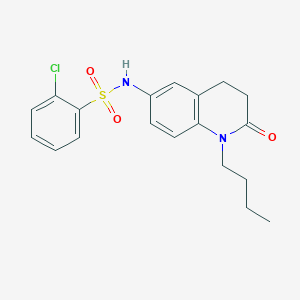

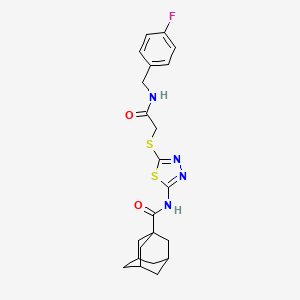

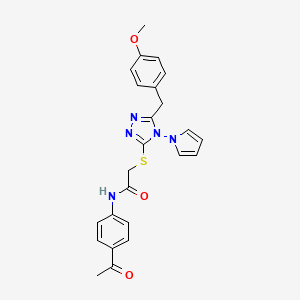

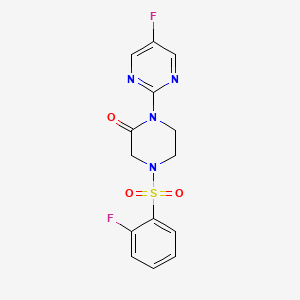

The compound “(Z)-N’-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in the synthesis of various organic compounds. The “4-ethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with an ethyl group (a two-carbon chain) attached to it. The “(Z)-N’-benzylidene” part suggests the presence of a benzylidene group, which is a type of imine characterized by a double bond between a carbon and a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrazole ring, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on pyrazole derivatives has included extensive quantum chemical studies, conformational analysis, and local reactivity properties assessments. These compounds have been studied for their potential in various applications due to their significant first order hyperpolarizability, indicating potential in nonlinear optical (NLO) materials. Molecular docking results have confirmed the potential of these compounds as inhibitors of certain enzymes, highlighting their importance in biological and industrial contexts (Pillai et al., 2017).

Synthesis and Biological Evaluation

New crystals of pyrazole derivatives have been synthesized and characterized, with studies including DFT, vibrational spectroscopy, and in vitro antidiabetic and antioxidant activities. These studies provide insights into the high reactivities of these compounds, further supporting their potential utility in pharmaceutical applications (Karrouchi et al., 2020).

α-Glucosidase and α-Amylase Inhibition

Investigations into the anti-diabetic potential of pyrazole derivatives have shown that these compounds can effectively inhibit α-glucosidase and α-amylase enzymes. Molecular docking studies have provided additional evidence for their potency as α-glucosidase inhibitors, suggesting their application in diabetes management (Karrouchi et al., 2021).

Corrosion Protection Behavior

Pyrazole derivatives have also been explored for their corrosion inhibition properties. Investigations into their effectiveness in protecting mild steel in acidic solutions have shown high inhibition efficiency, with studies confirming the formation of protective layers on metal surfaces. These findings suggest potential applications in materials science and engineering (Paul et al., 2020).

Antimicrobial Evaluation

The synthesis of novel pyrazole integrated 1,3,4-oxadiazoles and their antimicrobial evaluation have revealed the potent antimicrobial activity of these compounds. Among them, certain derivatives have shown effectiveness as antimicrobial agents, indicating their potential in developing new antimicrobial drugs (Ningaiah et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the resulting ester with hydrazine hydrate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of the carbohydrazide with benzaldehyde to form (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |

| 387832-69-1 | |

Fórmula molecular |

C19H18N4O |

Peso molecular |

318.38 |

Nombre IUPAC |

N-[(Z)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13- |

Clave InChI |

WENZUGWHODCYQW-MOSHPQCFSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)

![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)